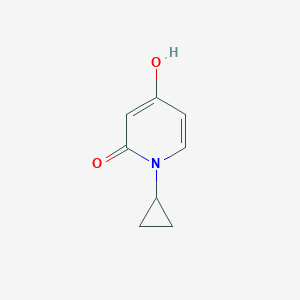

1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one

Descripción

1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one is a pyridinone derivative characterized by a cyclopropyl substituent at the 1-position and a hydroxyl group at the 4-position. Pyridinones are heterocyclic compounds with a ketone group at the 2-position, known for their diverse biological activities and applications in medicinal chemistry. The hydroxyl group at position 4 may participate in hydrogen bonding, a critical feature for interactions with biological targets.

Propiedades

Fórmula molecular |

C8H9NO2 |

|---|---|

Peso molecular |

151.16 g/mol |

Nombre IUPAC |

1-cyclopropyl-4-hydroxypyridin-2-one |

InChI |

InChI=1S/C8H9NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h3-6,10H,1-2H2 |

Clave InChI |

NVBPYJKYQBKZEQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1N2C=CC(=CC2=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Molecular Properties

*Estimated for illustrative purposes due to lack of direct data.

Key Observations :

- Cyclopropyl vs.

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer stronger hydrogen-bonding capacity than the cyclopropylamino group in ’s analog, impacting target selectivity .

- Electron-Withdrawing Substituents : Chloro and nitro groups in ’s compounds increase molecular weight (466–545) and polarity, likely reducing bioavailability compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from substituent hydrophilicity.

Key Observations :

- Melting Points : ’s chloro- and nitro-substituted analogs exhibit high melting points (268–287°C), suggesting strong crystalline packing due to polar substituents, whereas the target compound’s hydroxyl group may result in a lower melting point .

- Solubility : The benzyl group in ’s compound increases hydrophobicity, whereas the hydroxyl group in the target compound enhances water solubility .

Spectroscopic and Structural Analysis

Table 3: NMR and IR Data Comparison

Key Observations :

- ¹H NMR : The cyclopropyl group in both the target compound and ’s analog produces distinct δ 1.0–1.2 ppm peaks, while aromatic protons in ’s compounds appear upfield (δ 6.8–8.2) due to electron-withdrawing effects .

- IR Spectroscopy: The hydroxyl group in the target compound generates a broad ~3200 cm⁻¹ stretch, absent in ’s amino-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.